Potassium 2-hydroxy-1-naphthoate

Description

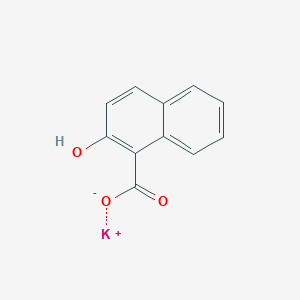

Potassium 2-hydroxy-1-naphthoate is a potassium salt derived from 2-hydroxy-1-naphthoic acid (C₁₁H₈O₃, MW 188.18 g/mol) . It is synthesized via carboxylation reactions, such as the Kolbe-Schmitt process, where sodium 2-naphthoxide reacts with CO₂ to form sodium 2-hydroxy-1-naphthoate, which can subsequently undergo cation exchange to yield the potassium analog . This compound is utilized in industrial and research applications, including coordination chemistry for forming metal complexes (e.g., lanthanum derivatives) . Its properties, such as solubility and stability, are influenced by the potassium ion, distinguishing it from other derivatives.

Properties

CAS No. |

18390-48-2 |

|---|---|

Molecular Formula |

C11H7KO3 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

potassium;2-hydroxynaphthalene-1-carboxylate |

InChI |

InChI=1S/C11H8O3.K/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14;/h1-6,12H,(H,13,14);/q;+1/p-1 |

InChI Key |

VOYOUEKVKQKBNT-UHFFFAOYSA-M |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)[O-])O.[K+] |

Other CAS No. |

18390-48-2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Comparison of Parent Acid and Potassium Salt

| Property | 2-Hydroxy-1-naphthoic Acid | Potassium 2-Hydroxy-1-naphthoate |

|---|---|---|

| Molecular Weight | 188.18 g/mol | ~226.3 g/mol (estimated) |

| Solubility | Low in water | Higher aqueous solubility |

| Thermal Stability | Moderate | Enhanced (due to ionic form) |

Methyl Ester: Methyl 2-Hydroxy-1-naphthoate

Table 2: Functional Comparison of Ester vs. Salt

| Parameter | Methyl Ester | Potassium Salt |

|---|---|---|

| Reactivity | Ester hydrolysis | Ionic dissociation |

| Industrial Use | Pharmaceuticals, dyes | Metal complexes, catalysis |

| Handling | Requires organic solvents | Water-based formulations |

Sodium and Dipotassium Salts

- Sodium 2-Hydroxy-1-naphthoate :

- Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate :

Table 3: Ionic Derivatives Comparison

| Compound | Functional Groups | Solubility | Key Applications |

|---|---|---|---|

| This compound | Carboxylate | High | Coordination chemistry |

| Dipotassium disulphonate | Sulfonate | Very high | Textile dyes, detergents |

Substituted Derivatives

Examples include 2-hydroxy-5-methyl-1-naphthoic acid and 3,5-dihydroxy-2-naphthoic acid :

- Structural Impact : Methyl or hydroxyl substituents alter electronic properties and bioavailability.

- Research Insights: Substituted derivatives exhibit varied enzymatic reactivity.

Metal Complexes

- Lanthanum Complex : Tetrahydrazinelanthanum 2-hydroxy-1-naphthoate demonstrates unique thermal decomposition pathways, highlighting the ligand’s versatility in stabilizing metals .

- Comparison with Potassium Salt :

- Lanthanum complexes are used in materials science, whereas potassium salts focus on solubility-driven applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.